

# what is the structure of triphenylboroxine

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An In-depth Technical Guide to the Core Structure of Triphenylboroxine

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of the core structure of triphenylboroxine, a versatile organoboron compound. It details the molecular architecture, including precise bond lengths and angles derived from crystallographic data. Furthermore, this guide outlines key spectroscopic characteristics and provides detailed experimental protocols for its synthesis. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and drug development.

## Introduction

Triphenylboroxine, with the IUPAC name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane, is a six-membered heterocyclic compound composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom.<sup>[1]</sup> Its molecular formula is  $C_{18}H_{15}B_3O_3$ .<sup>[1]</sup> The central boroxine ring is isoelectronic with benzene and possesses a planar geometry.<sup>[2]</sup> Triphenylboroxine is the trimeric anhydride of phenylboronic acid and is often in equilibrium with its monomeric acid form in the presence of water.<sup>[2]</sup> This compound serves as a key building block in organic synthesis, including in the renowned Suzuki-Miyaura coupling reactions, and has applications in the development of novel materials and pharmaceuticals.<sup>[3]</sup> <sup>[4]</sup>

## Molecular Structure

The defining feature of triphenylboroxine is its planar six-membered boroxine ring ( $B_3O_3$ ).

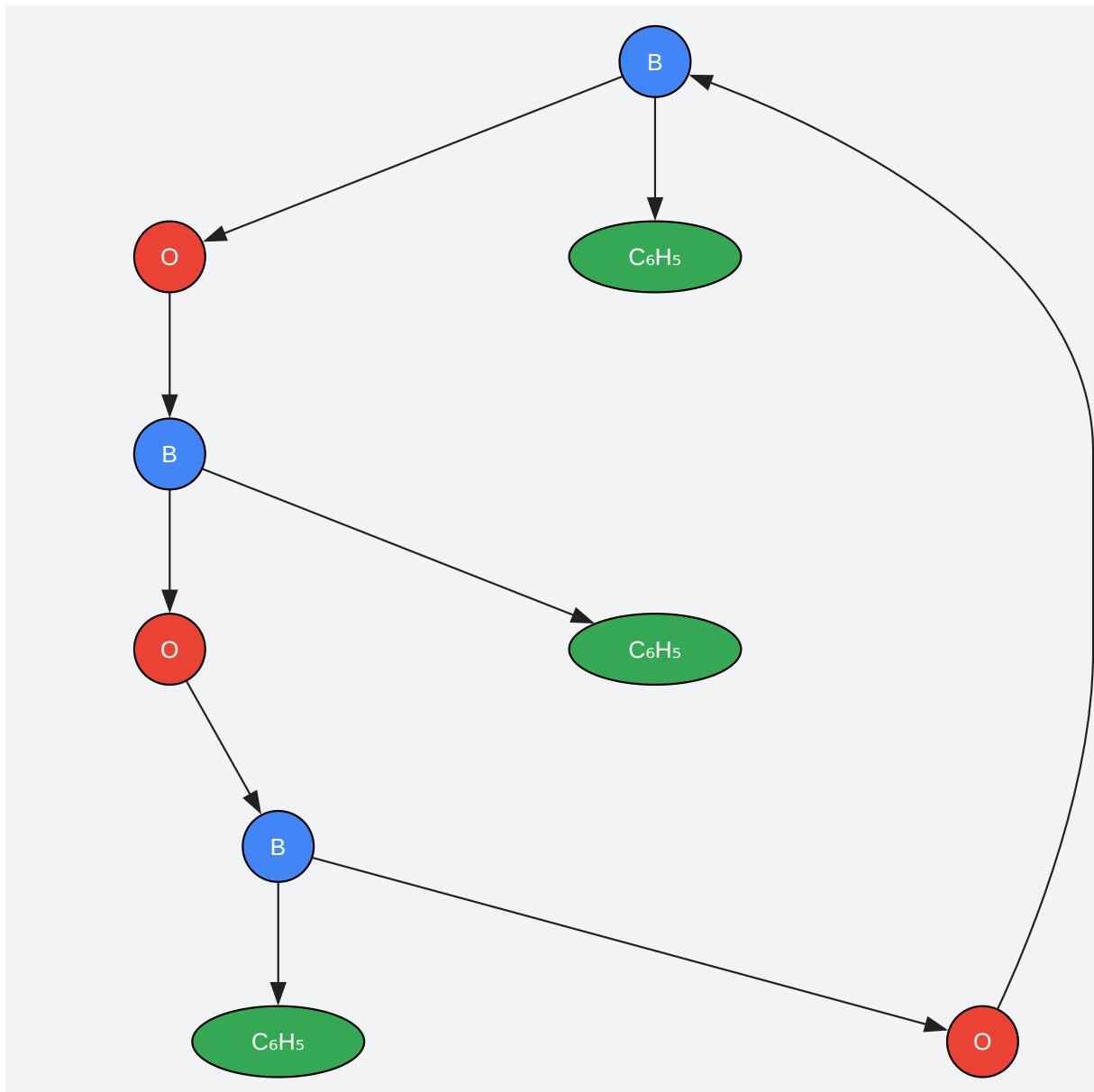
Three phenyl groups are bonded to the boron atoms and are roughly coplanar with the central ring.<sup>[5]</sup> This planarity is a consequence of the trigonal planar geometry adopted by the three-coordinate boron atoms.<sup>[2]</sup>

## Crystallographic Data

The precise geometric parameters of the triphenylboroxine core have been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for a phenyl-substituted boroxine.

Parameter	Value (Å or °)
<hr/>	
Bond Lengths	
B-O	1.386 Å <sup>[2]</sup>
B-C	1.546 Å <sup>[2]</sup>
<hr/>	
<hr/>	
Bond Angles	
O-B-O	~120° <sup>[5]</sup>
B-O-B	~120° <sup>[5]</sup>
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## Molecular Visualization



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Caption: Chemical structure of triphenylboroxine.

## Spectroscopic Properties

The structure of triphenylboroxine can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

## NMR Spectroscopy

Nucleus	Solvent	Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Assignment
$^1\text{H}$ NMR	$\text{CDCl}_3$	8.20–8.30	m	6H, ortho-protons of phenyl rings[6]
7.40–7.60	m	9H, meta- and para-protons of phenyl rings[6]		
$^{13}\text{C}$ NMR	$\text{CDCl}_3$	135.6	s	Phenyl C-H[7]
130.5	s	Phenyl C-H[7]		
127.5	s	Phenyl C-H[7]		
$^{11}\text{B}$ NMR	$\text{CDCl}_3$	30.2	s	$\text{B}_3\text{O}_3$ ring[8]

Note: The boron-bound carbon signal in  $^{13}\text{C}$  NMR is often not detected due to quadrupole relaxation.[8]

## Infrared (IR) Spectroscopy

**Wavenumber ( $\text{cm}^{-1}$ ) **	Vibrational Mode
3077-3075	Aromatic C-H stretch
1641-1585	Aromatic C=C stretch
1433-1428	B-Ph stretch
1332-1308	B-O-B asymmetric stretch
728-678	B-O-B symmetric stretch

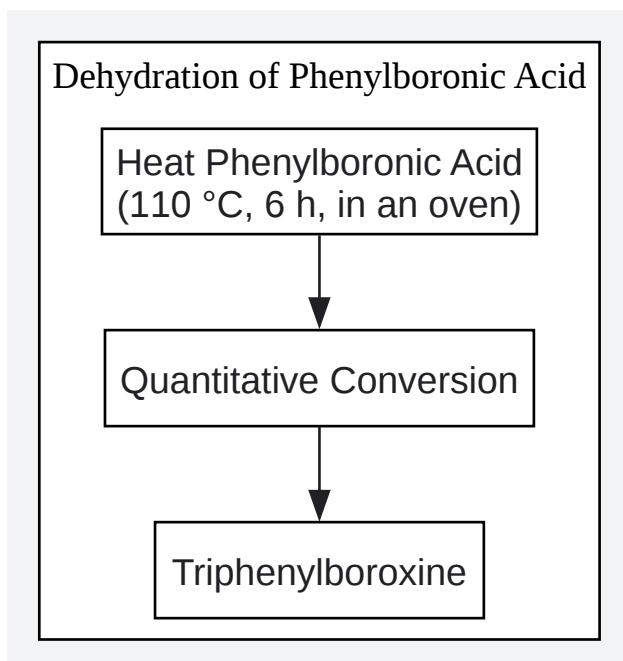
## Experimental Protocols

Triphenylboroxine can be synthesized through several methods. The two most common and reliable protocols are detailed below.

## Synthesis via Dehydration of Phenylboronic Acid

This method involves the thermal dehydration of phenylboronic acid.[9][10]

Workflow Diagram:



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Caption: Dehydration of phenylboronic acid workflow.

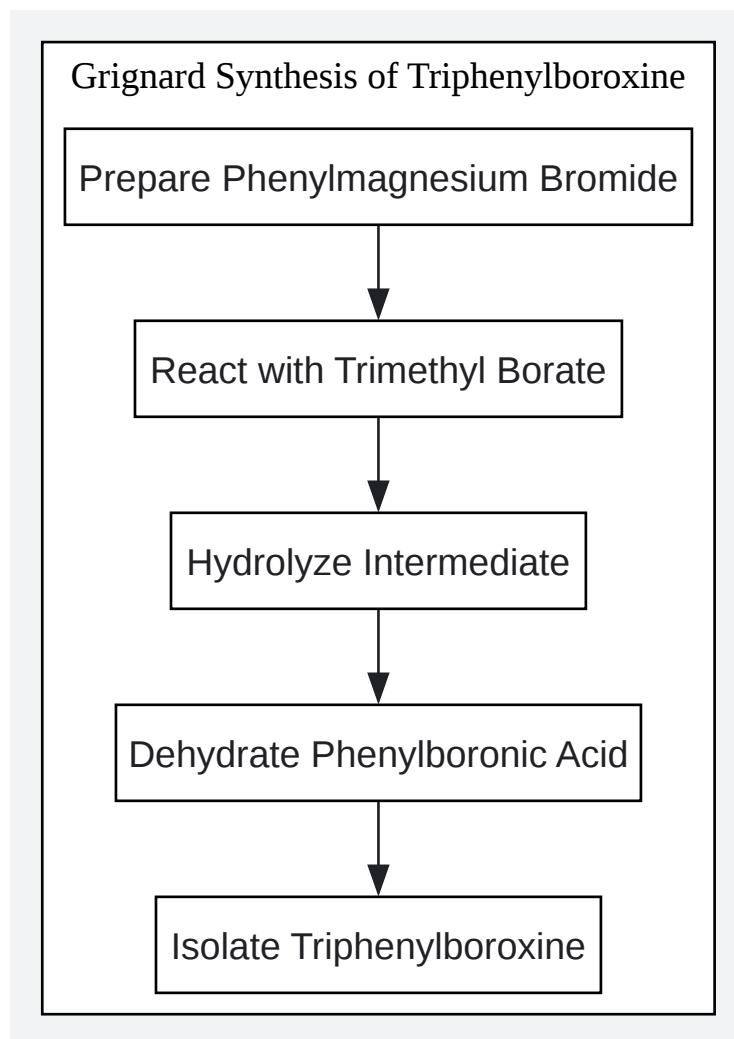
Procedure:

- Place phenylboronic acid in a suitable oven-safe vessel.
- Heat the vessel in an oven at 110 °C for 6 hours.[6]
- The dehydration reaction proceeds to completion, yielding triphenylboroxine quantitatively.[6]
- The product can be used directly or purified further by recrystallization if necessary.

## Synthesis via Grignard Reagent

This protocol involves the reaction of a phenyl Grignard reagent with trimethyl borate, followed by hydrolysis and dehydration.[3][11]

Workflow Diagram:



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Caption: Grignard synthesis of triphenylboroxine workflow.

Procedure:

- Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

- Reaction with Trimethyl Borate: Cool the Grignard solution in an ice bath. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.
- Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Hydrolyze the reaction mixture by slowly adding it to a stirred mixture of crushed ice and concentrated sulfuric acid.
- Extraction and Dehydration: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield phenylboronic acid. The crude phenylboronic acid can then be dehydrated as described in Protocol 4.1 to yield triphenylboroxine.

## Applications

Triphenylboroxine is a valuable reagent in organic chemistry, most notably as a precursor to phenylboronic acid for Suzuki-Miyaura cross-coupling reactions. It is also utilized in the synthesis of complex molecules, polymers, and dendrimers. Its ability to form stable adducts with Lewis bases has led to its use in sensing and molecular recognition.

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